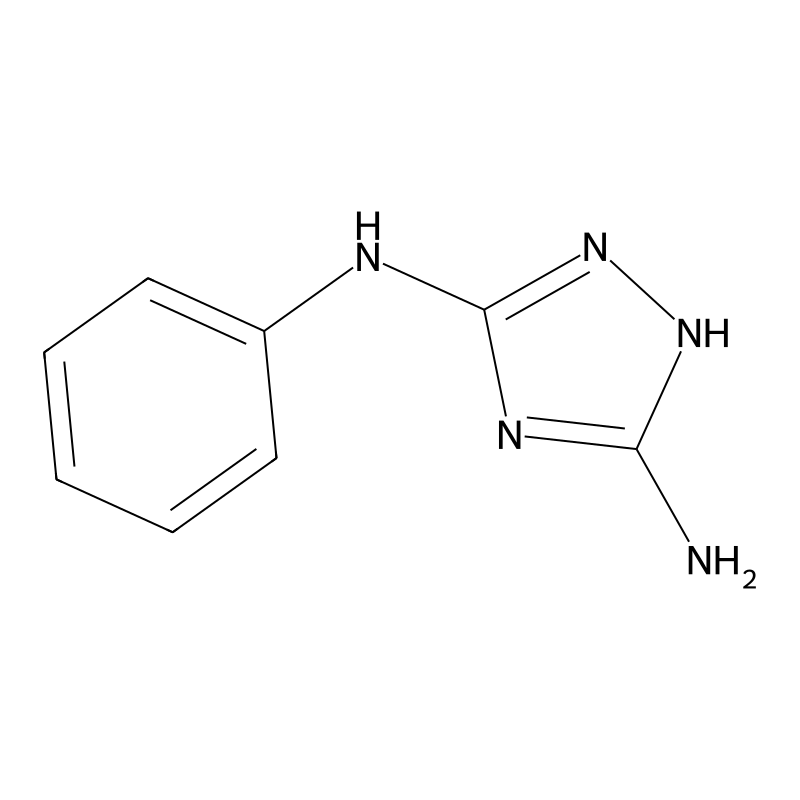

N-Phenyl-1H-1,2,4-triazole-3,5-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

N-Phenyl-1H-1,2,4-triazole-3,5-diamine (also known as 3,5-diamino-1-phenyl-1,2,4-triazole) is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the reaction of substituted hydrazides with nitriles in the presence of a catalyst. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, ]

Potential Applications:

Research suggests that N-Phenyl-1H-1,2,4-triazole-3,5-diamine may possess various properties and functionalities relevant to scientific research:

- Metal Chelation: The presence of nitrogen atoms in the molecule allows it to form complexes with metal ions. This ability has been explored in the development of metal-organic frameworks (MOFs) for applications like gas adsorption and separation. []

- Pharmaceutical Potential: Studies have investigated the potential of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety. [, ]

- Organic Synthesis: The molecule's reactive amine groups can participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules with desired properties.

Current Research and Future Directions:

While research on N-Phenyl-1H-1,2,4-triazole-3,5-diamine is ongoing, it is still considered a relatively unexplored compound. Further studies are needed to fully understand its potential applications in various scientific fields. These could involve:

- Investigating its interaction with specific metal ions for targeted applications in catalysis or materials science.

- Evaluating its biological activity and potential for drug development through in vitro and in vivo studies.

- Exploring its reactivity in organic synthesis and its suitability as a building block for novel functional molecules.

N-Phenyl-1H-1,2,4-triazole-3,5-diamine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two amino groups at the 3 and 5 positions. This compound exhibits notable chemical properties due to its unique molecular structure, which allows for various chemical interactions and biological activities. The presence of the phenyl group enhances its stability and solubility in organic solvents, making it a valuable compound in both synthetic and medicinal chemistry.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in reactions with electrophiles such as acyl chlorides and anhydrides.

- Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis.

- Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to the formation of metal complexes that may exhibit enhanced biological activity or catalytic properties .

N-Phenyl-1H-1,2,4-triazole-3,5-diamine has been studied for its biological activities, particularly as an inhibitor of DNA synthesis. It has shown potential as an antitumor agent in the treatment of epigenetically-based diseases. The compound's mechanism of action may involve inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation . Additionally, its derivatives have demonstrated antimicrobial properties against various pathogens.

The synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the following methods:

- Hydrazine Hydrate Reaction: A common method involves the reaction of diacylhydrazines with hydrazine hydrate to yield 3,5-diamino-1H-1,2,4-triazoles. Subsequent substitution at the nitrogen positions can introduce phenyl groups.

- Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving appropriate precursors such as isothiocyanates or azides .

- Functional Group Modifications: Post-synthetic modifications can be performed to introduce or modify functional groups that enhance biological activity or solubility.

N-Phenyl-1H-1,2,4-triazole-3,5-diamine has several applications across different fields:

- Pharmaceuticals: Its antitumor and antimicrobial properties make it a candidate for drug development targeting cancer and infectious diseases.

- Corrosion Inhibition: The compound serves as a corrosion inhibitor for metals like copper due to its ability to form stable complexes .

- Agricultural Chemicals: Its derivatives are explored for use as pesticides or herbicides due to their biological activity.

Studies on N-Phenyl-1H-1,2,4-triazole-3,5-diamine have focused on its interactions with various biological targets:

- Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes involved in epigenetic regulation, impacting gene expression and cellular processes .

- Metal Ion Coordination: Interaction with metal ions has been studied for potential applications in catalysis and drug delivery systems .

Several compounds share structural similarities with N-Phenyl-1H-1,2,4-triazole-3,5-diamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains two amino groups at positions 3 and 5 | Known for its role as a corrosion inhibitor |

| 4-Amino-1H-1,2,3-triazole | Similar triazole structure but different substitutions | Exhibits different biological activities |

| 3-Methylamino-1H-1,2,4-triazole | Methyl group substitution at position 3 | Enhanced lipophilicity leading to better membrane penetration |

| 5-Amino-1H-pyrazole | Five-membered ring with one less nitrogen | Different reactivity profile compared to triazoles |

N-Phenyl-1H-1,2,4-triazole-3,5-diamine stands out due to its specific phenyl substitution and its dual amino functionality that enhances its biological activity compared to other triazoles.

N-Phenyl-1H-1,2,4-triazole-3,5-diamine was first synthesized in the late 19th century through early investigations into triazole chemistry. Pellizzari’s work on guanazole derivatives laid the groundwork for its discovery, utilizing reactions between hydrazine salts and dicyandiamide. Significant advancements occurred in the 1950s, when Roemer and Kaiser optimized synthetic protocols using hydrazine dihydrohalides in aqueous media, achieving near-theoretical yields. These methods established the compound as a key intermediate in heterocyclic chemistry.

Nomenclature and Classification within Triazole Derivatives

This compound belongs to the 1,2,4-triazole subclass, characterized by a five-membered ring with three nitrogen atoms. Its structure features a phenyl group at the N1 position and two amino groups at C3 and C5. Classified as a diamino-triazole derivative, it shares structural similarities with guanazole (3,5-diamino-1,2,4-triazole) but differs in phenyl substitution.

IUPAC Designations and Alternative Naming Conventions

The systematic IUPAC name is 1-phenyl-1H-1,2,4-triazole-3,5-diamine. Alternative designations include:

- N-Phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 3310-68-7)

- 1H-1,2,4-Triazole-3,5-diamine, 1-phenyl- (CAS 14575-59-8)

SMILES notation:C1=CC=C(C=C1)N2C(=NC(=N2)N)N.

Significance in Heterocyclic Chemistry Research

The compound’s electron-rich triazole core and substituents enable diverse reactivity, making it valuable for synthesizing coordination polymers, pharmaceuticals, and energetic materials. Its ability to act as a ligand in metal complexes has been exploited in materials science.

Position within the Triazole Family of Compounds

As a 1,2,4-triazole derivative, it contrasts with 1,2,3-triazoles in nitrogen arrangement. The phenyl and amino groups enhance its stability and versatility compared to simpler triazoles like 1H-1,2,4-triazole.

Structural Characteristics and Molecular Properties

Molecular Formula and Weight

Structural Isomerism and Tautomeric Forms

The compound exhibits tautomerism, with the 1H-tautomer predominating due to aromatic stabilization. The phenyl group at N1 prevents prototropy, while the amino groups at C3 and C5 participate in hydrogen bonding.

Crystallographic Data and Hydrogen Bonding

X-ray studies of its hydrate reveal a monoclinic crystal system (space group P2₁/c) with layered structures stabilized by O–H⋯N and N–H⋯N hydrogen bonds. The water molecules form a 3D network, critical for crystal packing.

Spectroscopic Profiles

- NMR: Distinct signals for phenyl protons (δ 7.2–7.5 ppm) and amino groups (δ 5.8–6.2 ppm).

- IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (C–C aromatic).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 77 °C | |

| Boiling Point | 450.1 °C (at 760 mmHg) | |

| Density | 1.48 g/cm³ | |

| LogP | 0.829 | |

| Solubility | Soluble in DMSO, moderate in water |

Synthesis and Production Methods

Historical Synthesis: Pellizzari Method

Early synthesis involved heating phenylhydrazine with dicyandiamide, yielding low efficiencies. Modern adaptations use hydrazine dihydrochloride and dicyandiamide in water, achieving >90% yields.

Contemporary Synthetic Protocols

- Cyclization: Reaction of 1-phenyl-3-thiosemicarbazide with formic acid, followed by oxidation.

- One-pot synthesis: Sodium perchlorate-mediated cyclization of DATA (3,5-diamino-1,2,4-triazole) with phenylating agents.

Industrial-Scale Production

Optimized conditions include refluxing dicyandiamide with excess hydrazine hydrochloride at 80–100°C, followed by recrystallization from ethanol.

Purification and Isolation Techniques

- HPLC: Employed for analytical separation using acetonitrile/water gradients.

- Recrystallization: Ethanol or aqueous methanol yields high-purity crystals.

By-products and Quality Control

Common impurities include azidotriazoles and unreacted dicyandiamide. Purity is verified via NMR and mass spectrometry.

Chemical Reactivity and Functional Group Transformations

Amino Group Reactivity

- Acylation: Forms urea derivatives with benzyl carbamoyl chlorides.

- Coordination: Binds transition metals (e.g., Cd²⁺) via N3 and N5, forming stable complexes.

Triazole Ring Modifications

- Nitration: Yields 3,5-dinitro derivatives under strong acidic conditions.

- Electrophilic substitution: Limited due to electron-deficient ring; occurs preferentially at the phenyl group.

Coordination Chemistry

Acts as a bidentate ligand, forming complexes with Cu(II), Zn(II), and Cd(II). These complexes exhibit luminescence and catalytic properties.

Stability Under Varied Conditions

- Thermal: Decomposes explosively above 170°C.

- Hydrolytic: Stable in neutral water; hydrolyzes slowly under acidic/basic conditions.

Applications and Industrial Relevance

Pharmaceutical Applications

- Kinase inhibitors: Serves as a core structure in ALK inhibitors (e.g., EVT-2779584).

- Anticancer agents: Derivatives show IC₅₀ values <100 nM in lymphoma cells.

Material Science Applications

- Coordination polymers: Cd(II) complexes exhibit blue fluorescence.

- Energetic materials: Nitro derivatives are impact-sensitive explosives.

Agrochemical Research

Though less studied, analogs function as plant growth regulators, akin to paclobutrazol.

Research Reagent Utility

Used to synthesize labeled compounds for metabolic studies and as a precursor for fluorinated triazoles.

Analytical Characterization Techniques

Chromatographic Methods

- HPLC: Retention time 8.2 min on C18 columns (acetonitrile:water = 70:30).

- TLC: Rf = 0.45 (silica gel, ethyl acetate:hexane = 1:1).

Spectroscopic Identification

X-ray Diffraction Analysis

Monoclinic crystals (a = 7.21 Å, b = 12.34 Å, c = 9.87 Å) with Z = 4.

Thermal Analysis

N-Phenyl-1H-1,2,4-triazole-3,5-diamine possesses the molecular formula C₈H₉N₅, representing a heterocyclic compound with significant nitrogen content [1] [2]. The compound exhibits a molecular weight of 175.19 grams per mole, as confirmed by multiple crystallographic and computational studies [2] [3] [7]. This molecular weight calculation accounts for eight carbon atoms, nine hydrogen atoms, and five nitrogen atoms, yielding a compound with a relatively high nitrogen-to-carbon ratio characteristic of energetic materials and pharmaceutical intermediates .

The empirical formula analysis reveals that nitrogen atoms constitute approximately 39.98% of the total molecular weight, indicating substantial heteroatom content that influences the compound's electronic properties and intermolecular interactions [1] [3]. The chemical identification is further confirmed by the Chemical Abstracts Service registry number 3310-68-7, which has been consistently reported across multiple databases and research publications [1] [2] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉N₅ | [1] [2] |

| Molecular Weight | 175.19 g/mol | [2] [3] |

| Nitrogen Content | 39.98% | [1] |

| CAS Number | 3310-68-7 | [1] [7] |

Additional physical properties include a predicted density of 1.429 g/cm³ and a boiling point of 427.3°C at 760 mmHg, suggesting thermal stability typical of aromatic heterocyclic compounds [3] [7]. The melting point has been experimentally determined to be 77°C, indicating relatively low thermal energy requirements for phase transitions [7].

Structural Elucidation and Molecular Geometry

The molecular structure of N-Phenyl-1H-1,2,4-triazole-3,5-diamine consists of a five-membered 1,2,4-triazole ring substituted with two amino groups at positions 3 and 5, and a phenyl group attached to one of the amino substituents . The International Union of Pure and Applied Chemistry name reflects this substitution pattern as N-phenyl-1H-1,2,4-triazole-3,5-diamine [1].

The Simplified Molecular Input Line Entry System representation is NC1=NC(NC2=CC=CC=C2)=NN1, which accurately describes the connectivity pattern of the heterocyclic framework [34]. The International Chemical Identifier string InChI=1S/C8H9N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) provides a standardized representation that accounts for the tautomeric hydrogen positions [34].

Crystallographic studies indicate that the triazole ring maintains planarity with minimal deviation from the mean plane [5] [44]. The compound exhibits a planar structure due to conjugation within the triazole ring system, with the phenyl substituent adopting various orientations relative to the heterocyclic core depending on crystal packing forces and intermolecular interactions [44].

The molecular geometry demonstrates significant π-electron delocalization throughout the triazole framework, which contributes to the overall stability and electronic properties of the compound [44]. X-ray diffraction analyses reveal that the amino groups participate in extensive hydrogen bonding networks that influence the solid-state packing arrangements [5] [44].

Bond Angles and Lengths in the Triazole Ring

Detailed crystallographic analysis reveals that bond lengths within the 1,2,4-triazole ring system exhibit characteristics intermediate between single and double bonds, indicating significant electron delocalization [5] [9]. The nitrogen-nitrogen bond distances typically range from 1.323 to 1.399 Angstroms, which are consistent with partial double bond character [9] [21].

Experimental studies on related 1,2,4-triazole compounds demonstrate that the triazole ring carbon-nitrogen bonds exhibit lengths of approximately 1.305 Angstroms for positions showing double bond character, while single bond positions measure around 1.367-1.373 Angstroms [43]. These values align closely with theoretical predictions and confirm the aromatic nature of the heterocyclic system [43].

| Bond Type | Length (Å) | Character | Reference |

|---|---|---|---|

| N-N | 1.323-1.399 | Partial Double | [9] [21] |

| C-N (double) | ~1.305 | Double Bond | [43] |

| C-N (single) | 1.367-1.373 | Single Bond | [43] |

| C-C | ~1.364 | Aromatic | [21] |

Bond angles within the triazole ring conform to the expected values for a five-membered aromatic heterocycle [21]. The N-N-N angle measures approximately 106.3°, while the N-C-N angles range from 104.0° to 111.4°, values that are consistent with sp² hybridization and aromatic character [21]. The C-N-C bond angles typically measure around 109.0-109.4°, maintaining the geometric requirements for optimal orbital overlap and electron delocalization [21].

The amino group attached to the triazole ring exhibits a C-N bond length of approximately 1.337-1.372 Angstroms, depending on the extent of conjugation with the heterocyclic π-system [44]. This shortened bond length compared to typical C-N single bonds (1.47 Å) indicates substantial π-electron delocalization between the amino substituent and the triazole core [44].

Conformational Analysis of the Phenyl-Triazole Junction

The conformational preferences at the phenyl-triazole junction significantly influence the overall molecular geometry and electronic properties of N-Phenyl-1H-1,2,4-triazole-3,5-diamine [5] [44]. Crystallographic studies reveal that the phenyl ring can adopt various orientations relative to the triazole plane, with dihedral angles ranging from nearly coplanar (2.3°) to significantly twisted configurations (54.8°) [5] [44].

In the most stable conformational form, the phenyl ring maintains a dihedral angle of approximately 2.3° with respect to the triazole mean plane, indicating substantial conjugation between the aromatic systems [44]. This near-planar arrangement facilitates maximum orbital overlap and electron delocalization across the entire molecular framework [44].

Alternative conformational states exhibit larger dihedral angles, with some crystallographic studies reporting angles of 30.8° to 54.8° between the phenyl and triazole planes [5] [44]. These conformational variations result from crystal packing forces, intermolecular hydrogen bonding interactions, and steric considerations involving the amino substituents [5].

| Conformation | Dihedral Angle | Stability | Reference |

|---|---|---|---|

| Planar | 2.3° | Most Stable | [44] |

| Twisted | 30.8° | Intermediate | [44] |

| Highly Twisted | 54.8° | Less Stable | [5] |

Computational studies suggest that rotation around the phenyl-triazole bond involves modest energy barriers, allowing for conformational flexibility in solution while maintaining preferred orientations in the solid state [42]. The rotational preferences are influenced by the balance between conjugative stabilization in planar conformations and steric interactions between the phenyl substituent and amino groups [42].

Nuclear magnetic resonance spectroscopy provides evidence for conformational exchange in solution, with the phenyl group exhibiting restricted rotation at lower temperatures and increased rotational freedom at elevated temperatures [42]. This dynamic behavior contributes to the compound's adaptability in different chemical environments and its potential for molecular recognition processes [42].

Electron Density Distribution and Resonance Structures

The electron density distribution in N-Phenyl-1H-1,2,4-triazole-3,5-diamine exhibits significant delocalization throughout the triazole ring system and extends into the amino and phenyl substituents [18] [20] [24]. Quantum chemical calculations reveal that the highest occupied molecular orbital is primarily localized on the triazole core with substantial contributions from the amino nitrogen atoms [22] [25].

Resonance structures demonstrate the aromatic character of the 1,2,4-triazole ring, with electron density distributed among multiple canonical forms that contribute to the overall stability of the heterocyclic system [18] [21]. The amino groups at positions 3 and 5 participate in resonance interactions that enhance the electron density on the triazole ring and influence the compound's reactivity patterns [21] [44].

Natural bond orbital analysis indicates significant charge transfer between the amino substituents and the triazole π-system, with the amino nitrogen atoms serving as electron donors to the electron-deficient heterocyclic framework [43]. This charge transfer mechanism contributes to the shortened C-N bond lengths observed experimentally and supports the conjugated nature of the molecular structure [43] [44].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant